2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound classified under the pyrrole family, characterized by a five-membered aromatic ring that includes four carbon atoms and one nitrogen atom. This compound features two carboxylic acid groups and a methyl group, making it a dicarboxylic acid derivative of pyrrole. Its chemical formula is and it has a molecular weight of 183.17 g/mol. The compound is identified by the CAS number 83863-74-5, and its structure is represented by the SMILES notation: CN1C=CC(C(=O)O)=C1CC(=O)O .
The synthesis of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves several steps:
In industrial applications, continuous flow processes are favored for their efficiency in achieving high yields and purity. Catalysts and optimized reaction conditions (temperature, pressure) are crucial for enhancing synthesis efficiency .
The molecular structure of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring substituted with two carboxylic acid groups at positions 3 and 2, respectively, and a methyl group at position 1. This configuration contributes to its unique chemical properties.
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid can participate in various chemical reactions:
These reactions are facilitated by the compound's functional groups, which enhance its reactivity compared to simpler pyrrole derivatives.
The mechanism of action for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets:
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several notable applications:
This compound's unique structure and properties make it an important subject of study across various scientific disciplines, highlighting its potential in both research and practical applications.
Pyrrole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, planarity, and capacity for electronic modulation. The 1-methyl-1H-pyrrole-3-carboxylic acid subunit provides a rigid aromatic platform that facilitates π-stacking interactions with biological targets while the carboxylic acid group enables salt bridge formation with basic residues (e.g., arginine) in binding pockets [8] [9]. The strategic addition of a carboxymethyl group at the C2 position creates a bifunctional ligand capable of simultaneous interactions with multiple binding domains. This is exemplified in the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, where regioselective amidation of the carboxymethyl group preserves the C3-carboxylic acid for target engagement [1].
Bifunctional Reactivity: The spatial separation of the C3-carboxylic acid and C2-carboxymethyl groups enables orthogonal derivatization. Infrared spectroscopy confirms distinct electronic environments: the C3-carboxylic acid (conjugated, νC=O 1652 cm⁻¹) shows lower carbonyl stretching frequency than the C2-carboxymethyl group (non-conjugated, νC=O 1699 cm⁻¹) [1]. This electronic disparity enables chemoselective transformations critical for drug design.
Biological Relevance: Pyrrole-3-carboxylates feature in clinically significant agents like Sunitinib (tyrosine kinase inhibitor) and Atorvastatin (HMG-CoA reductase inhibitor). Their bioactivity stems from:
Table 1: Regioselective Amidation Outcomes in Bifunctional Pyrrole Derivatives
Reactant | Conditions | Amidation Site | Evidence |
---|---|---|---|
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | TBTU/DIPEA, benzylamine | C2-carboxymethyl group | IR: New amide C=O at 1670 cm⁻¹; retained conjugated acid C=O at 1638 cm⁻¹ [1] |
Analogues with ester-protected C2 | Acid catalysis | C3-carboxylic acid | Decarboxylation observed at C3 position [7] |
The carboxymethyl (–CH₂COOH) moiety significantly alters the physicochemical behavior of pyrrole-3-carboxylic acid derivatives compared to monosubstituted analogs. This substituent serves as a conformationally flexible bioisostere that enhances water solubility without eliminating membrane permeability.
Carboxymethyl group pKa ≈ 4.0–4.4 (comparable to acetic acid)This differential ionization allows zwitterion formation at physiological pH, reducing logD values by ~2 units versus monosubstituted analogs. Zwitterionic states enhance aqueous solubility critical for formulation and systemic distribution [9] [10].
Metabolic Resistance: Unlike traditional carboxylic acids, the carboxymethyl group exhibits:
Stability toward β-oxidation pathways that degrade aliphatic acids [9] [10]
Target Engagement Flexibility: The ethylene linker (–CH₂–) enables:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1